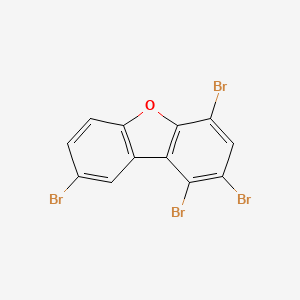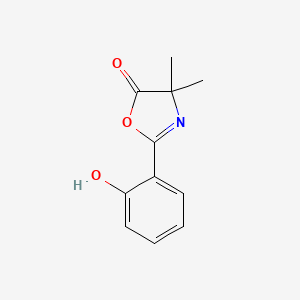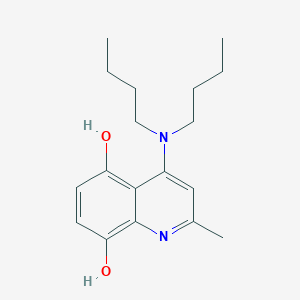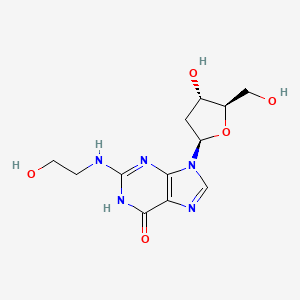
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid is a compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonomethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phosphonomethyl derivatives, and various substituted amino acids.
Aplicaciones Científicas De Investigación
(S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphonomethyl group can act as a mimic of phosphate, allowing the compound to interfere with phosphate-dependent enzymes and metabolic processes . This interaction can lead to the inhibition of enzyme activity and alteration of cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-4-(methylthio)butanoic acid: Lacks the phosphonomethyl group.
(S)-2-Amino-4-(phosphonomethyl)butanoic acid: Lacks the methylthio group.
(S)-4-(Methylthio)-2-aminobutanoic acid: Lacks the phosphonomethyl group.
Uniqueness
The presence of both the methylthio and phosphonomethyl groups in (S)-4-(Methylthio)-2-((phosphonomethyl)amino)butanoic acid imparts unique chemical properties, such as enhanced reactivity and specificity in biological systems. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H14NO5PS |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-(phosphonomethylamino)butanoic acid |
InChI |
InChI=1S/C6H14NO5PS/c1-14-3-2-5(6(8)9)7-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H2,10,11,12)/t5-/m0/s1 |
Clave InChI |
SHUKYVDIYQSADA-YFKPBYRVSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NCP(=O)(O)O |
SMILES canónico |
CSCCC(C(=O)O)NCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


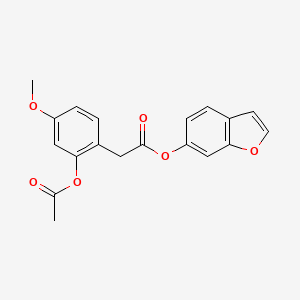
![3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900852.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
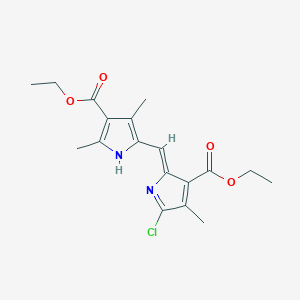
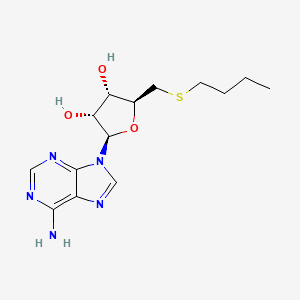

![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
